molecular formula C25H20N2O2 B6098812 N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide

N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide

Cat. No.: B6098812
M. Wt: 380.4 g/mol
InChI Key: ZQOZHGAZBTUAGJ-UHFFFAOYSA-N
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Description

N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by the presence of a benzamido group attached to a naphthalene ring, which imparts unique chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide typically involves the reaction of 4-amino-3-methylbenzoic acid with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular pathways by modulating protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-17-16-20(14-15-23(17)27-24(28)19-9-3-2-4-10-19)26-25(29)22-13-7-11-18-8-5-6-12-21(18)22/h2-16H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOZHGAZBTUAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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